

# 4-Iodo-6-oxabicyclo[3.2.1]octane molecular weight and formula

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## Compound of Interest

Compound Name: 4-Iodo-6-oxabicyclo[3.2.1]octane

Cat. No.: B2948993

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## Technical Guide: 4-Iodo-6-oxabicyclo[3.2.1]octane

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for **4-Iodo-6-oxabicyclo[3.2.1]octane**, a halogenated bicyclic ether. The information presented herein is foundational for its application in chemical synthesis and drug discovery.

## Core Molecular Data

The fundamental molecular properties of **4-Iodo-6-oxabicyclo[3.2.1]octane** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>11</sub> IO
Molecular Weight	238.07 g/mol [1]

## Chemical Structure

The structure of **4-Iodo-6-oxabicyclo[3.2.1]octane** consists of a bicyclic octane framework containing an oxygen atom, which forms an ether linkage, and a substituted iodine atom. The precise stereochemistry may vary, with specific isomers such as rac-(1R,4R,5R)-**4-iodo-6-oxabicyclo[3.2.1]octane** being noted in the literature[2].

Note on a related compound: It is important to distinguish **4-Iodo-6-oxabicyclo[3.2.1]octane** from the similarly named 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one. The latter contains a ketone functional group, resulting in a different molecular formula ( $C_7H_9IO_2$ ) and molecular weight (approximately 252.05 g/mol ) [3][4][5][6].

## Experimental Protocols and Visualizations

Detailed experimental protocols for the synthesis or application of **4-Iodo-6-oxabicyclo[3.2.1]octane** are not provided in this core technical guide. Researchers should refer to specific literature for methodologies.

As this document focuses on the intrinsic molecular properties of the compound, signaling pathways, experimental workflows, or logical relationships are not applicable. Therefore, no diagrams are presented.

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## References

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